molecular formula C28H36N2O4 B2854103 1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol CAS No. 397863-39-7

1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol

Cat. No. B2854103
CAS RN: 397863-39-7
M. Wt: 464.606
InChI Key: ITISWYDLMIANTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol, also known as E4031, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of drugs known as beta blockers, which are commonly used to treat hypertension, angina, and other cardiovascular conditions. However, the focus of

Mechanism of Action

The mechanism of action of 1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol involves binding to the pore-forming subunit of the IKr channel, which is responsible for conducting potassium ions across the cell membrane. By binding to this subunit, 1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol blocks the flow of potassium ions and prevents repolarization of the membrane potential. This results in prolongation of the action potential and an increased risk of arrhythmias.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol have been extensively studied in vitro and in vivo. In vitro studies have shown that 1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol can block the IKr current in a concentration-dependent manner, with an IC50 value of approximately 0.5 μM. In vivo studies have shown that 1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol can prolong the QT interval and induce torsades de pointes arrhythmias in animal models. These effects are similar to those observed with other IKr blockers, such as dofetilide and sotalol.

Advantages and Limitations for Lab Experiments

1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for the IKr channel, which makes it a useful tool for studying the mechanisms underlying arrhythmogenesis. Another advantage is its relatively low cost and availability from commercial sources. However, one limitation is its potential for off-target effects, such as blocking other potassium channels or interfering with ion transporters. Another limitation is its potential for inducing arrhythmias in animal models, which can complicate data interpretation.

Future Directions

There are several future directions for research on 1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol. One direction is to develop more selective and potent IKr blockers that can be used to study the role of this channel in arrhythmogenesis. Another direction is to study the effects of 1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol on other ion channels and transporters, to better understand its off-target effects. Finally, there is a need for more studies on the safety and efficacy of 1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol in animal models and humans, to assess its potential as a therapeutic agent for cardiovascular diseases.

Synthesis Methods

The synthesis of 1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol involves several steps, including the reaction of 4-ethylaniline with 3-chloro-1,2-propanediol to form 1-(4-ethylanilino)-3-chloropropan-2-ol. This intermediate is then reacted with 4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenol in the presence of a base to form the final product, 1-(4-ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol. The synthesis of 1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol has been optimized over the years to improve yield and purity, and several variations of the method have been reported in the literature.

Scientific Research Applications

1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol has been extensively studied for its potential applications in scientific research, particularly in the field of electrophysiology. This compound is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which is important for regulating the repolarization phase of the cardiac action potential. By blocking IKr, 1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol can prolong the duration of the action potential and increase the risk of arrhythmias. This property of 1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol has been used to study the mechanisms underlying arrhythmogenesis and to develop new antiarrhythmic drugs.

properties

IUPAC Name

1-(4-ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O4/c1-3-21-5-9-23(10-6-21)29-17-25(31)19-33-27-13-15-28(16-14-27)34-20-26(32)18-30-24-11-7-22(4-2)8-12-24/h5-16,25-26,29-32H,3-4,17-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITISWYDLMIANTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC(COC2=CC=C(C=C2)OCC(CNC3=CC=C(C=C3)CC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-(1,4-Phenylenebis(oxy))bis(1-((4-ethylphenyl)amino)propan-2-ol)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.